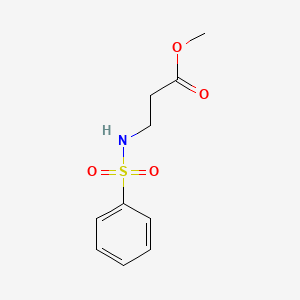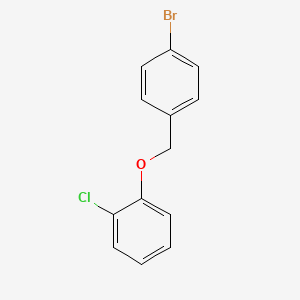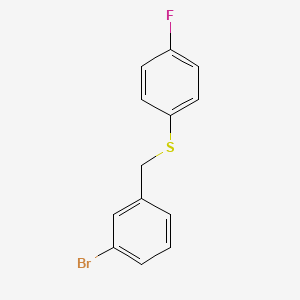
(3-Bromobenzyl)(4-fluorophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobenzyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C13H10BrFS It is a brominated aromatic compound that features a fluorophenyl group attached via a sulfanylmethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobenzyl)(4-fluorophenyl)sulfane typically involves the bromination of a suitable precursor. One common method is the reaction of 3-[(4-fluorophenyl)sulfanylmethyl]benzene with bromine in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions are often conducted in specialized reactors with efficient mixing and temperature control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromobenzyl)(4-fluorophenyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(3-Bromobenzyl)(4-fluorophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-Bromobenzyl)(4-fluorophenyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can play a crucial role in binding interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-[(trifluoromethyl)sulfanylmethyl]benzene
- 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene
- 1-Bromo-3-[(4-methylphenyl)sulfanylmethyl]benzene
Uniqueness
(3-Bromobenzyl)(4-fluorophenyl)sulfane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The combination of bromine and fluorine atoms also enhances its reactivity and potential for further functionalization.
Propiedades
IUPAC Name |
1-bromo-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQANFXWDDVTHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857647.png)
![N-[6-(3-aminopiperidino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B7857659.png)
![2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B7857666.png)
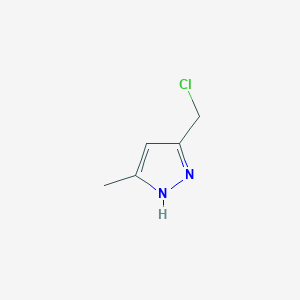
![Methyl 2-[4-chloro-2-(3-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B7857686.png)
![Methyl 2-[4-chloro-2-(4-methoxyphenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B7857687.png)
![2-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetic acid](/img/structure/B7857704.png)
![N-benzyl[1-methyl-2-(2-thienyl)-1H-indol-3-yl]methanamine](/img/structure/B7857715.png)
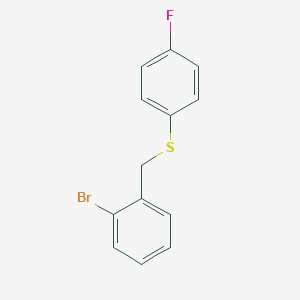

![3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)
